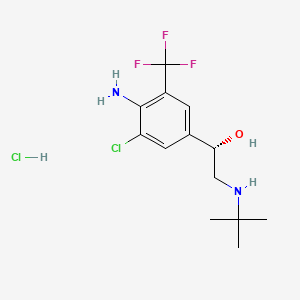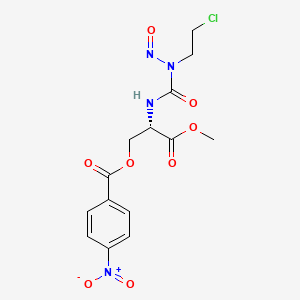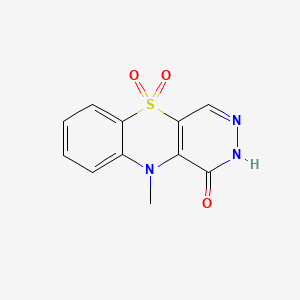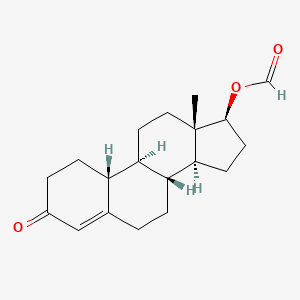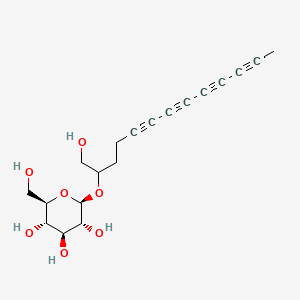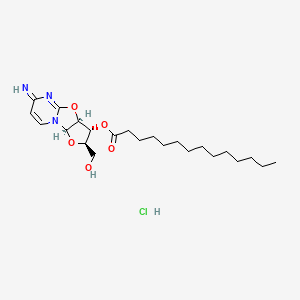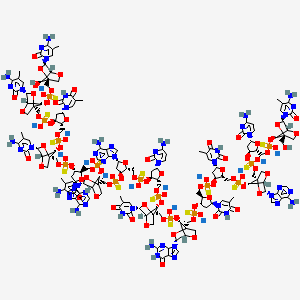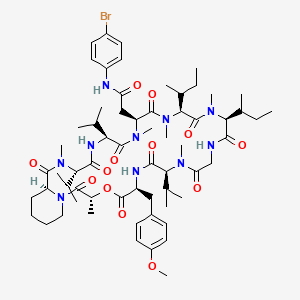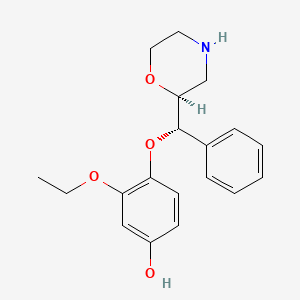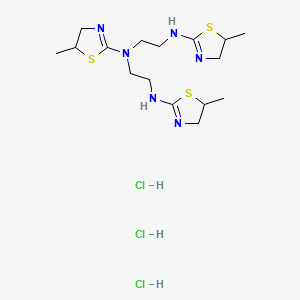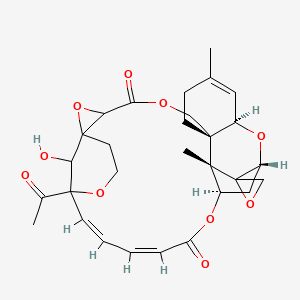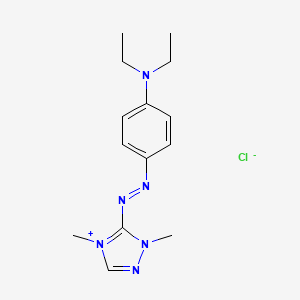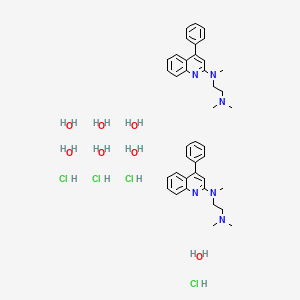
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride is a complex organic compound with a unique structure that includes a quinoline ring substituted with a phenyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the quinoline ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the introduction of the ethane-1,2-diamine moiety, which is achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-N’-piperidin-4-yl-ethane-1,2-diamine
- N,N-dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
Uniqueness
N,N,N’-trimethyl-N’-(4-phenylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethane-1,2-diamine moiety. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
97633-87-9 |
|---|---|
Molecular Formula |
C40H64Cl4N6O7 |
Molecular Weight |
882.8 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)ethane-1,2-diamine;heptahydrate;tetrahydrochloride |
InChI |
InChI=1S/2C20H23N3.4ClH.7H2O/c2*1-22(2)13-14-23(3)20-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)21-20;;;;;;;;;;;/h2*4-12,15H,13-14H2,1-3H3;4*1H;7*1H2 |
InChI Key |
SWSDXNUJVNFAAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.CN(C)CCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.O.O.O.O.O.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


